molecular formula C6H5N3O2 B13714787 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B13714787
M. Wt: 151.12 g/mol
InChI Key: BKPALOYSZUJHHW-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a methyl group at position 3, two carbonyl groups at positions 2 and 4, and a nitrile substituent at position 3. Its structural features—such as electron-withdrawing groups (carbonyl and nitrile) and hydrogen-bonding sites—make it a versatile template for chemical modifications [9].

Properties

IUPAC Name

3-methyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-9-5(10)4(2-7)3-8-6(9)11/h3H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPALOYSZUJHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Multistep Synthesis

The synthesis of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multistep reactions starting from simpler pyrimidine precursors. The general approach includes the construction of the tetrahydropyrimidine ring followed by functionalization to introduce the methyl and nitrile groups.

  • According to VulcanChem, the synthesis starts from pyrimidine derivatives undergoing sequential transformations to install the 3-methyl and 5-carbonitrile functionalities, often involving condensation reactions and oxidation steps to achieve the 2,4-dioxo substitution pattern.

Microwave-Assisted Solvent-Free Synthesis

A highly efficient and convenient method involves microwave irradiation under solvent-free conditions, which significantly reduces reaction times and improves yields compared to conventional heating.

  • Jagadeesh et al. demonstrated the synthesis of substituted 1,2,3,4-tetrahydropyrimidine-5-carbonitriles, including derivatives analogous to this compound, using microwave irradiation. The reaction mixture is heated at 70°C under microwave irradiation for 6-11 minutes, compared to 7-9 hours under conventional reflux, yielding products with purities and yields up to 94%.

  • The process involves mixing the starting materials in a round-bottom flask, irradiating with microwaves, followed by cooling, solvent addition (ethanol or DMSO), filtration, and recrystallization for purification.

Table 1: Comparison of Conventional vs Microwave-Assisted Synthesis

Compound Conventional Method Reaction Time (h) Conventional Method Yield (%) Microwave Method Reaction Time (min) Microwave Method Yield (%)
4a (analogous derivative) 8.5 78 6 94

Note: Compound 4a refers to a tetrahydropyrimidine-5-carbonitrile derivative structurally related to the target compound.

Ionic Liquid-Catalyzed Multicomponent Synthesis

Another innovative approach uses ionic liquids as catalysts to facilitate the multicomponent synthesis of tetrahydropyrimidine derivatives.

  • A study published in ACS Omega reports the use of diisopropylethylammonium acetate (DIPEAc) as an ionic liquid catalyst to synthesize 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles under mild conditions. Although this study focuses on thioxo derivatives, the methodology is adaptable to oxo derivatives like this compound.

  • The reaction involves stirring aldehyde, ethyl cyanoacetate, and thiourea in the presence of DIPEAc at room temperature, followed by crystallization. This method offers high yields and broad substrate scope.

Functionalization and Derivatization Routes

Research on related pyrimidine derivatives shows various functionalization strategies that can be adapted for synthesizing the target compound.

  • For example, pyrimidine-5-carbonitrile cores have been derivatized using reagents such as phosphorus pentasulfide, 1,2-diaminoethane, and dimethyl acetylenedicarboxylate to yield diverse substituted tetrahydropyrimidines with high yields (54-83%).

  • These methods involve refluxing in solvents like dioxane, methanol, or toluene, followed by recrystallization, and are valuable for structural modifications around the pyrimidine ring.

Summary Table of Preparation Methods

Method Key Features Reaction Conditions Yield Range Advantages References
Conventional Reflux Long reaction times (7-9 h), solvent use 70°C reflux, 7-9 h ~78% Established, straightforward
Microwave-Assisted Solvent-Free Short reaction times (6-11 min), no solvent 70°C, microwave irradiation Up to 94% Fast, high yield, eco-friendly
Ionic Liquid Catalysis (DIPEAc) Room temperature, mild conditions Room temp, stirring, ionic liquid catalyst High yields (varies) Mild, efficient, broad scope
Functionalization via Reflux Use of reagents like P2S5, diamines Reflux in solvents (dioxane, methanol) 54-83% Versatile for derivatives

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethyl bromoacetate, chloroacetonitrile, and hydrazine hydrate. Reaction conditions often involve the use of solvents such as ethanol and bases like triethylamine to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include S-alkylated derivatives and triazolothiadiazines, which are obtained through cyclocondensation reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibit significant antimicrobial properties. A study demonstrated that certain synthesized derivatives showed potent activity against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of pathogens .

Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies revealed that it could inhibit the proliferation of cancer cells through apoptosis induction. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death . This positions the compound as a candidate for further development in cancer therapeutics.

Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. Such inhibition could be beneficial in treating conditions like cancer and bacterial infections by disrupting folate metabolism .

Agricultural Chemistry

Pesticidal Applications
this compound derivatives have been explored for their pesticidal properties. Studies indicate that certain formulations can effectively control pest populations while being less toxic to non-target organisms. This dual benefit makes them attractive for sustainable agricultural practices .

Herbicide Development
The compound's structure allows for modifications that enhance herbicidal activity against specific weed species. Research has shown that certain derivatives can inhibit plant growth by interfering with the synthesis of essential proteins involved in growth regulation. This property is crucial for developing selective herbicides that minimize crop damage while controlling weeds effectively .

Material Science

Polymer Synthesis
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its reactive functional groups allow it to participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties . These materials have potential applications in coatings and composites.

Nanomaterials
The compound has also been investigated for its role in synthesizing nanomaterials. By incorporating it into nanostructured systems, researchers have developed materials with unique optical and electronic properties suitable for applications in sensors and electronic devices .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Derivatives showed significant activity against resistant bacterial strains and fungi.
Anticancer Induced apoptosis in cancer cells via modulation of survival signaling pathways.
Enzyme Inhibition Inhibited dihydrofolate reductase effectively; potential use in cancer therapy.
Pesticidal Formulations controlled pest populations with reduced toxicity to non-target organisms.
Herbicide Development Derivatives inhibited growth of specific weed species without harming crops.
Polymer Synthesis Used as a building block for polymers with enhanced properties for industrial applications.
Nanomaterials Contributed to the development of nanostructured materials with advanced optical/electronic features.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with nucleophiles and electrophiles, facilitating its incorporation into larger molecular structures. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 5900-40-3): Differs in methyl substitution at position 6 instead of 3.
  • 1,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 5900-41-4) :
    • Contains methyl groups at positions 1 and 5. The N1-methylation reduces NH hydrogen-bonding capacity, which may impact solubility and intermolecular interactions .

Aromatic and Heterocyclic Modifications

  • 6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (4v) :
    • Incorporates a 4-chlorophenyl group at position 6. The electron-withdrawing chlorine enhances electrophilicity at the nitrile and carbonyl groups, as evidenced by IR stretching frequencies (CN: 2212 cm⁻¹, C=O: 1640 cm⁻¹) .

Bulky and Halogenated Substituents

  • This compound’s higher molecular weight (MW: 283.3) compared to the 3-methyl analogue (MW: 179.18) also affects solubility .
  • 1-(3-Chloropropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 2092801-66-4) :
    • The chloropropyl chain introduces alkyl halide reactivity, enabling cross-coupling or nucleophilic substitution reactions. The chlorine atom may also enhance lipophilicity .

Thioxo and Nitro Derivatives

  • 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile :
    • Replacement of an oxo group with thioxo (C=S) at position 2 reduces hydrogen-bonding capacity but increases polarizability. The nitro group at the 4-position intensifies electron withdrawal, stabilizing negative charge in intermediates .
  • 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile :
    • The benzodioxole moiety enhances aromaticity and may improve antioxidant activity by stabilizing radical intermediates, as reported in fused heterocyclic derivatives .

Physicochemical and Spectroscopic Comparisons

Compound (CAS) Substituents Melting Point (°C) IR Key Bands (cm⁻¹) Molecular Weight
3-Methyl (Not explicitly listed) 3-CH₃ N/A CN: ~2200, C=O: ~1700 (estimated) 179.18
6-Methyl (5900-40-3) 6-CH₃ N/A CN: ~2200, C=O: ~1700 165.15
4v 6-(4-Cl-C₆H₄) N/A CN: 2212, C=O: 1640 247.66
1,6-Dimethyl (5900-41-4) 1-CH₃, 6-CH₃ N/A CN: ~2200, C=O: ~1700 165.15
3-Benzyl-1-isopropyl 3-CH₂C₆H₅, 1-CH(CH₃)₂ N/A CN: ~2200, C=O: ~1700 283.30

Biological Activity

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 99363-20-9) is a compound belonging to the tetrahydropyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound.

The molecular formula for this compound is C_6H_5N_3O_2, with a molecular weight of 151.13 g/mol. The structure includes a pyrimidine ring with two carbonyl groups and a cyano group attached.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various THPM derivatives against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using broth tube dilution methods. The results indicated that compounds derived from tetrahydropyrimidines showed strong antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against specific fungal strains.

Table 1: Antimicrobial Activity of THPM Derivatives

CompoundMIC (mg/mL)Target Organism
4e0.20Trichophyton mentagrophytes
4b0.25Staphylococcus aureus
4d0.30Escherichia coli

The most effective compounds were noted to have MIC values as low as 0.20 mg/mL against Trichophyton mentagrophytes, indicating their potential use in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. One significant study assessed the cytotoxic effects on several cancer cell lines including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited substantial cytotoxicity against these cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4bHeLa15
4kMDA-MB-23112
4gK56218

The compound 4b demonstrated significant anticancer activity with an IC50 value of 15 µM against HeLa cells, suggesting its potential as a chemotherapeutic agent .

The mechanism by which these compounds exert their biological effects has been explored through various assays. For instance, the influence on cell cycle progression was examined in cancer cell lines treated with THPM derivatives. It was found that these compounds can induce G1 phase arrest and promote apoptosis in susceptible cancer cells.

Case Studies

A comprehensive case study involved the evaluation of a specific derivative of tetrahydropyrimidine in vivo using murine models bearing prostate tumors. The study aimed to assess the effectiveness of ultrasound-targeted microbubble destruction (UTMD) combined with chemotherapy using the compound. Results indicated enhanced tumor regression compared to controls receiving standard chemotherapy alone .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and what are the critical reaction conditions?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A representative method involves refluxing precursors (e.g., thiouracil derivatives) with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid mixtures using fused sodium acetate as a catalyst. Reaction times range from 2–12 hours, with yields up to 68% . Ultrasound-assisted synthesis using green solvents (e.g., water) and catalysts like morpholine can achieve higher yields (97.5%) under optimized conditions (40–60°C, 30–60 minutes) .

Q. Which spectroscopic techniques are routinely employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Key signals include δ 5.6 ppm (NH protons) and aromatic protons at δ 7.29–7.94 ppm .
  • 13C NMR : Characteristic nitrile carbon at ~117 ppm and carbonyl carbons at 165–171 ppm .
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 1650–1750 cm⁻¹ (C=O) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 214.9) confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing diverse substituents on the pyrimidine ring?

  • Methodological Answer : Substituent effects are critical. Electron-withdrawing groups (e.g., -Cl) require longer reaction times (12 hours) and polar solvents (DMF/water) to achieve ~32.5% yields, while electron-donating groups (e.g., -OCH₃) benefit from ultrasound irradiation, reducing reaction times to 2 hours . Catalysts like sodium ethoxide or morpholine improve cyclization efficiency .

Q. What strategies resolve contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer : Cross-validation using complementary techniques is essential. For example:

  • NMR discrepancies : Compare experimental δ values with computational predictions (DFT calculations) .
  • Mass spectrometry : Use high-resolution MS to distinguish isobaric ions, especially for derivatives with similar molecular weights (e.g., m/z 386 vs. 403) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in tautomeric forms, as seen in hydrogen-bonded dimers of related pyrimidines .

Q. How do thermodynamic properties influence the stability and reactivity of this compound in different solvents?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound via hydrogen bonding with NH and carbonyl groups, as shown by DSC studies (decomposition onset >200°C) . In aqueous media, hydrolysis of the nitrile group occurs above pH 8, necessitating pH-controlled conditions for long-term storage .

Data Contradiction Analysis

Q. Why do reported yields vary significantly for structurally similar derivatives?

  • Methodological Answer : Yield variations arise from substituent-dependent steric and electronic effects. For instance:

  • Thiophene-substituted derivatives : Achieve 68% yields due to favorable π-stacking interactions during crystallization .
  • Chlorophenyl derivatives : Lower yields (32.5%) result from poor solubility in reaction media, requiring post-synthetic purification via recrystallization .

Tables of Key Data

Substituent Reaction Time (h) Yield (%) Optimal Solvent Reference
5-Methylfuran-2-yl268Acetic anhydride
3-Hydroxyphenyl1232.5DMF/water
2-Chlorophenyl1232.5Ethanol
Spectroscopic Data 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm⁻¹)
Core structure5.6 (s, NH)117.3 (CN)2220 (C≡N)
Thiophene derivative7.29–7.94 (ArH)165–171 (C=O)1719 (C=O)
Chlorophenyl derivative7.10–7.35 (ArH)157.2 (C-S)1250 (C-S)

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